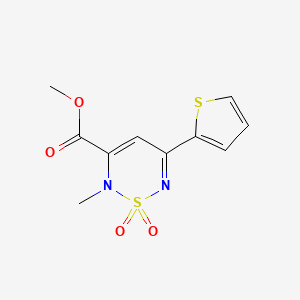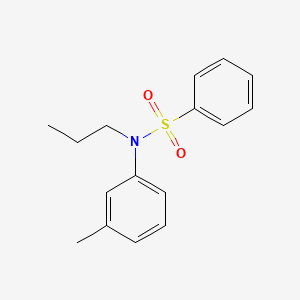![molecular formula C24H25NO4S B4761507 methyl 4-(4-tert-butylphenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4761507.png)
methyl 4-(4-tert-butylphenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxylate
Overview
Description
Methyl 4-(4-tert-butylphenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxylate is a synthetic compound that belongs to the class of thiophene-based derivatives. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine and pharmacology.
Mechanism of Action
The mechanism of action of methyl 4-(4-tert-butylphenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxylate is not fully understood. However, it is believed to work by inhibiting key enzymes and pathways involved in inflammation, pain, and tumor growth. This compound has also been shown to modulate the activity of certain receptors and ion channels in the body, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Methyl 4-(4-tert-butylphenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxylate has been shown to have a range of biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using methyl 4-(4-tert-butylphenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxylate in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities, making it a cost-effective option for researchers. However, one limitation of using this compound is its relatively low solubility in water, which may require the use of organic solvents in experiments.
Future Directions
There are several future directions for research on methyl 4-(4-tert-butylphenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxylate. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its use in combination with other drugs or therapies for the treatment of cancer. This compound has been shown to enhance the efficacy of certain chemotherapeutic agents, and further research is needed to determine its potential in combination therapy. Additionally, the development of novel analogs of this compound may lead to the discovery of more potent and selective therapeutic agents.
Scientific Research Applications
Methyl 4-(4-tert-butylphenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxylate has shown promising results in scientific research for its potential applications in the field of medicine and pharmacology. This compound has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. It has also been investigated for its potential use in treating diseases such as cancer, Alzheimer's disease, and diabetes.
properties
IUPAC Name |
methyl 4-(4-tert-butylphenyl)-2-[(4-methoxybenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4S/c1-24(2,3)17-10-6-15(7-11-17)19-14-30-22(20(19)23(27)29-5)25-21(26)16-8-12-18(28-4)13-9-16/h6-14H,1-5H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCIIOVVCCRASN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-tert-butylphenyl)-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-methyl-1H-indol-3-yl)carbonyl]-N-propylhydrazinecarboxamide](/img/structure/B4761426.png)
![3-[(1,3-benzothiazol-2-ylthio)methyl]-4-methoxybenzaldehyde N-ethylthiosemicarbazone](/img/structure/B4761434.png)

![ethyl 4-{[(propylamino)carbonothioyl]amino}benzoate](/img/structure/B4761440.png)
![2-({[2-(allyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride](/img/structure/B4761457.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide](/img/structure/B4761463.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4761478.png)
![N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4761480.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4761484.png)

![methyl 5-(aminocarbonyl)-2-({[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4761496.png)
![N-[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide](/img/structure/B4761497.png)
![3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B4761498.png)